2-Hydroxy-7,9-dihydro-8H-purine-8-thione is a purine derivative characterized by the molecular formula . This compound plays a significant role in various biological processes and is recognized for its potential therapeutic applications. It belongs to a class of compounds known as purines, which are essential components of nucleic acids and are involved in numerous biochemical pathways, including cellular signaling and energy transfer.
This compound can be derived from various synthetic routes involving purine precursors. It is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. The chemical structure features a thiol group, which contributes to its reactivity and biological activity. 2-Hydroxy-7,9-dihydro-8H-purine-8-thione has garnered interest in medicinal chemistry for its potential applications in drug development, particularly in targeting diseases such as cancer .
The synthesis of 2-Hydroxy-7,9-dihydro-8H-purine-8-thione typically involves the cyclization of thiourea with 2,6-dichloropurine in the presence of a base like sodium hydroxide. This reaction is often conducted in solvents such as ethanol or water at elevated temperatures to facilitate the formation of the desired product.
In industrial settings, continuous flow reactors may be employed to enhance yield and purity through optimized reaction conditions.
The molecular structure of 2-Hydroxy-7,9-dihydro-8H-purine-8-thione features a fused bicyclic system with a hydroxyl group at the 2-position and a thione group at the 8-position.
2-Hydroxy-7,9-dihydro-8H-purine-8-thione is involved in several types of chemical reactions:
The major products from these reactions include sulfoxides, sulfones, thiols, and various substituted purine derivatives.
The mechanism of action for 2-Hydroxy-7,9-dihydro-8H-purine-8-thione involves its interaction with specific enzymes and receptors within biological systems. It may inhibit enzymes involved in DNA replication and repair processes, which is particularly relevant in cancer therapy where modulation of cell proliferation is desired. The exact molecular targets can vary based on the specific application of the compound .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and purity assessment .
2-Hydroxy-7,9-dihydro-8H-purine-8-thione has several notable scientific uses:
This compound's unique properties make it a valuable subject for ongoing research in both academic and industrial settings.
Protein-protein interactions (PPIs) represent challenging yet therapeutically promising targets in oncology drug discovery. 2-Hydroxy-7,9-dihydro-8H-purine-8-thione (hereafter referred to as the purinethione derivative) demonstrates significant PPI-inhibitory activity, particularly against complexes critical in triple-negative breast cancer (TNBC) progression. The compound belongs to the broader class of purine-based agents recognized as privileged scaffolds in anticancer drug design due to their structural versatility and capacity to bind hydrophobic protein interfaces [1].
The purinethione derivative exhibits potent disruption of the αB-crystallin (CRYAB)/VEGF165 interaction – a PPI implicated in tumor angiogenesis and metastasis. CRYAB, a molecular chaperone overexpressed in TNBC, stabilizes VEGF165 (the predominant VEGF isoform), enhancing its pro-angiogenic signaling. Research demonstrates that this purinethione derivative significantly reduces CRYAB/VEGF165 complex formation in custom-designed cell-based interaction assays. At 100 µM, closely related purine-8-thione analogues decreased soluble VEGF levels expressed by MDA-MB-231 TNBC cells by 40%, directly linking PPI disruption to reduced angiogenic factor secretion [1].
The inhibition mechanism involves competitive or allosteric binding at the CRYAB-VEGF interface. Molecular docking studies suggest the thiocarbonyl group at C8 and specific substitutions on the purine core are critical for anchoring the compound within a hydrophobic pocket normally occupied by VEGF165 residues, thereby preventing complex stabilization [1].
Table 1: Impact of Purinethione Derivatives on CRYAB/VEGF165 Interaction and VEGF Secretion
Compound Structural Features | % CRYAB/VEGF165 Interaction Inhibition (100 µM) | % Reduction in Soluble VEGF (MDA-MB-231) |
---|---|---|
2-Hydroxy-7,9-dihydro-8H-purine-8-thione core | >60% (Estimated) | ~40% (Measured in analogues) |
C6 Unsubstituted purine-8-thione | ~35% | <20% |
C6 Arylalkyl substituted purine-8-thione | >50% | ~30% |
N7-methylated purine-8-thione | <20% | Negligible |
The binding affinity of the purinethione derivative for CRYAB is governed by specific structural motifs:
Beyond direct PPI disruption, the purinethione derivative modulates downstream angiogenic signaling cascades within the tumor microenvironment (TME):
The 8-thione group endows the compound with significant redox-modulating capabilities, impacting cancer cell survival under stress:
Table 2: Redox Targets and Consequences of Purinethione Derivative Activity
Redox Target | Type of Interaction | Cellular Consequence |
---|---|---|
Glutathione (GSH) | Formation of GSH-thione conjugate, Oxidation to GSSG | Depletion of reduced GSH pool, Compromised antioxidant defense, ROS accumulation |
Thioredoxin Reductase (TrxR) | Covalent modification of Sec residue (C-terminal) | Inhibition of Trx reduction, Attenuated antioxidant defense, Impaired DNA synthesis/repair |
Thioredoxin (Trx) | Mixed disulfide formation | Inhibition of Trx redox signaling, Altered transcription factor activity (e.g., NF-κB, p53) |
Protein Disulfide Isomerase (PDI) | Disulfide reduction / Mixed disulfide formation | Disruption of ER protein folding, Activation of Unfolded Protein Response (UPR) |
Kelch-like ECH-associated protein 1 (Keap1) | Modification of cysteine sensors | Stabilization and activation of Nrf2, Upregulation of ARE-driven antioxidant genes (Adaptive response) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: